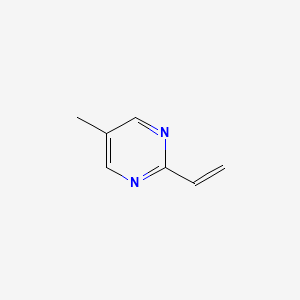

5-Methyl-2-vinylpyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-5-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-3-7-8-4-6(2)5-9-7/h3-5H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJOQHGHIHJIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 5 Methyl 2 Vinylpyrimidine

Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)

The vinyl group of 5-methyl-2-vinylpyrimidine can also participate in cycloaddition reactions, acting as a dienophile or a participant in [2+2] cycloadditions. These reactions provide powerful methods for the construction of more complex cyclic and polycyclic structures.

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves the reaction of a conjugated diene with a dienophile. wikipedia.org In this context, this compound would act as the dienophile. The reactivity of vinylazaarenes, including vinylpyrimidines, in Diels-Alder reactions can be enhanced by Lewis acid catalysis. nih.govrsc.org The Lewis acid coordinates to the nitrogen atom of the pyrimidine (B1678525) ring, further increasing its electron-withdrawing effect and thus activating the vinyl group towards cycloaddition with a diene. This approach has been shown to improve yields and regioselectivity in the Diels-Alder reactions of vinylpyridines. nih.gov

[2+2] cycloadditions, often photochemically induced, involve the reaction of two alkene moieties to form a cyclobutane (B1203170) ring. acs.org The asymmetric photochemical [2+2] cycloaddition of acyclic vinylpyridines has been achieved with high levels of diastereo- and enantioselectivity through the use of a chiral catalyst and a photosensitizer. nih.govnih.gov This methodology could potentially be applied to this compound to synthesize chiral cyclobutane-containing pyrimidine derivatives. Mechanistic studies suggest that these reactions proceed through a triplet diradical intermediate, and the stereochemical outcome is controlled by the organization of the reactants within a chiral ternary complex. nih.gov

Cross-Linking Chemistry of Vinylpyrimidines

Vinyl-substituted pyrimidines have been investigated for their ability to form covalent cross-links with nucleic acids, a property of significant interest in the development of therapeutic agents and molecular probes.

Studies on 4-vinyl-substituted pyrimidine nucleosides have demonstrated their ability to form interstrand cross-links with DNA and RNA. nih.gov These reactions can be highly selective for specific nucleobases in the target strand. For example, a 4-vinylpyrimidine (B3031536) analog has been shown to form cross-links with adenine (B156593) or uracil (B121893) depending on the sequence context. nih.gov Another study on a 4-amino-6-oxo-2-vinylpyrimidine (AOVP) derivative showed selective cross-linking with guanine (B1146940) and thymine (B56734) in DNA, and with guanine in RNA. nih.govoup.comnih.gov

The reaction with guanine is of particular interest. The AOVP derivative was found to react with the N2 amine of guanine. nih.govnih.gov The presence of the 5-methyl group in this compound could influence the efficiency and selectivity of such cross-linking reactions. It has been shown that a 5-methyl group on a vinylpyrimidine nucleoside can sterically direct the vinyl group towards the Watson-Crick face of the base pair, thereby enhancing the cross-linking reactivity. nih.gov

The mechanism of cross-link formation by vinylpyrimidines with nucleic acids is believed to involve a nucleophilic attack from a reactive site on the nucleobase to the activated vinyl group of the pyrimidine derivative. For guanine, the exocyclic N2 amine is a primary site of attack. nih.govnih.gov

The site selectivity of the cross-linking reaction is influenced by several factors, including the structure of the vinylpyrimidine, the sequence of the nucleic acid target, and the local DNA or RNA conformation. For instance, the base selectivity of the AOVP derivative was observed to differ between DNA and RNA targets, which was attributed to the differences in the duplex conformations. oup.com

Furthermore, the rate of cross-linking reactions with guanine can be significantly accelerated by the presence of certain metal cations, such as Co(II), Ni(II), Zn(II), and Mn(II). nih.govoup.com This suggests that the metal ions may play a role in activating the guanine nucleobase or the vinylpyrimidine for the cross-linking reaction. Theoretical studies on the addition of pyrimidine-type radicals to neighboring nucleotides have also provided insights into the mechanisms and sequence effects of DNA intrastrand cross-link formation. nih.gov

Other Derivatization Reactions of the Pyrimidine Ring or Methyl Group

The chemical reactivity of this compound offers avenues for further derivatization beyond reactions involving the vinyl group. These transformations can target either the pyrimidine core or the methyl substituent at the 5-position, allowing for the synthesis of a diverse range of analogues.

Substitution Reactions on the Pyrimidine Core

The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity towards substitution reactions. This inherent electronic nature makes the ring susceptible to nucleophilic attack, while generally being resistant to electrophilic substitution unless activated by electron-donating groups.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine nucleus is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes the carbon atoms of the ring, particularly at positions 2, 4, and 6, electrophilic and thus prone to attack by nucleophiles. In the case of this compound, the 2-position is already substituted with a vinyl group. However, positions 4 and 6 are potential sites for nucleophilic aromatic substitution, especially if a suitable leaving group is present at these positions. While the vinyl group itself is not a typical leaving group in SNAr reactions, understanding the general principles of nucleophilic substitution in pyrimidines is crucial for designing synthetic pathways to modify the core of this compound. For instance, if the vinyl group were to be replaced by a halogen, a wide array of nucleophiles could be introduced at the 2-position.

Electrophilic Aromatic Substitution

Conversely, the electron-deficient nature of the pyrimidine ring makes electrophilic aromatic substitution challenging. wikipedia.org Such reactions typically require harsh conditions and the presence of activating, electron-donating substituents on the ring. The methyl group at the 5-position of this compound is a weak activating group. Electrophilic attack, if it were to occur, would be directed to the 5-position, which is already occupied by the methyl group. wikipedia.org Therefore, direct electrophilic substitution on the pyrimidine core of this compound is generally not a favored reaction pathway.

Observed trends in the electrophilic substitution of substituted pyrimidines indicate that the interplay of electronic effects from different substituents can significantly influence reactivity. For instance, the presence of strongly activating amino groups can facilitate electrophilic nitrosation. However, steric hindrance from bulky substituents can impede the reaction.

| Reaction Type | Reagents and Conditions | Expected Outcome for this compound |

| Nitration | HNO₃/H₂SO₄ | Unlikely to proceed due to the deactivated ring system. |

| Halogenation | X₂/Lewis Acid | Difficult under standard electrophilic conditions. |

| Sulfonation | Fuming H₂SO₄ | Requires harsh conditions and is generally not facile. |

| Friedel-Crafts Acylation/Alkylation | RCOCl/AlCl₃ or RCl/AlCl₃ | Generally does not occur with pyrimidines. |

Table 1: Predicted Reactivity of the Pyrimidine Core of this compound in Electrophilic Aromatic Substitution Reactions.

Functional Group Transformations of the Methyl Group

The methyl group at the 5-position of the pyrimidine ring represents another site for chemical modification. While the C-H bonds of a methyl group are generally unreactive, they can be functionalized under specific conditions, particularly through radical-mediated processes or oxidation.

Oxidation Reactions

The methyl group of 5-methylpyrimidines can undergo oxidation to afford hydroxymethyl and formyl derivatives. nih.govnih.gov These reactions are often observed in biological systems, where enzymes catalyze the oxidation of the methyl group of thymine and 5-methylcytosine. nih.govnih.gov In a laboratory setting, similar transformations can be achieved using appropriate oxidizing agents. For example, selenium dioxide has been used for the oxidation of methyl groups on heterocyclic rings. The resulting 5-hydroxymethyl and 5-formyl pyrimidines are valuable intermediates for further synthetic elaborations.

Halogenation Reactions

Free radical halogenation of the methyl group is another potential pathway for functionalization. This reaction, typically initiated by UV light or a radical initiator, would lead to the formation of 5-(halomethyl)-2-vinylpyrimidine. These halogenated derivatives are versatile synthetic intermediates, as the halogen can be readily displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups at this position. For instance, 5-halomethylpyrimidines can serve as precursors to amines, ethers, esters, and nitriles.

| Transformation | Reagents and Conditions | Product |

| Oxidation to Alcohol | Mild oxidizing agents (e.g., SeO₂) | 5-(Hydroxymethyl)-2-vinylpyrimidine |

| Oxidation to Aldehyde | Stronger oxidizing agents or further oxidation of the alcohol | 5-Formyl-2-vinylpyrimidine |

| Radical Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS), radical initiator (e.g., AIBN or benzoyl peroxide) | 5-(Bromomethyl)-2-vinylpyrimidine or 5-(Chloromethyl)-2-vinylpyrimidine |

Table 2: Potential Functional Group Transformations of the Methyl Group in this compound.

Advanced Spectroscopic and Mechanistic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 5-Methyl-2-vinylpyrimidine, offering detailed information about the connectivity and chemical environment of each atom.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the structure of this compound. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms.

Due to the absence of directly published experimental spectra for this compound, the following table presents predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and data from structurally similar compounds such as other substituted pyrimidines. nih.govsemanticscholar.org

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| C2 | Carbon | - | - | ~158-162 |

| C4 | Carbon | - | - | ~155-159 |

| H4 | Proton | ~8.5-8.8 | s | - |

| C5 | Carbon | - | - | ~130-135 |

| C6 | Carbon | - | - | ~155-159 |

| H6 | Proton | ~8.5-8.8 | s | - |

| Vinyl-CH= | Proton | ~6.6-6.9 | dd | - |

| Vinyl =CH₂ (cis) | Proton | ~5.5-5.8 | d | - |

| Vinyl =CH₂ (trans) | Proton | ~6.2-6.5 | d | - |

| Vinyl-CH= | Carbon | - | - | ~135-140 |

| Vinyl =CH₂ | Carbon | - | - | ~120-125 |

| Methyl (-CH₃) | Proton | ~2.3-2.6 | s | - |

| Methyl (-CH₃) | Carbon | - | - | ~18-22 |

To confirm these assignments and establish unambiguous connectivity, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) would verify the coupling between the vinyl protons, while Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton to its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for identifying longer-range (2-3 bond) correlations, for instance, between the methyl protons and carbons C4, C5, and C6, thereby confirming the substitution pattern on the pyrimidine (B1678525) ring.

Solution-state NMR is the standard method for determining the structure of this compound. Beyond basic structural elucidation, it can be used to study dynamic processes, such as rotational barriers or conformational exchange, by analyzing spectra recorded at different temperatures.

Solid-state NMR (ssNMR) provides valuable information when the compound is in a solid or polymeric form. For pyrimidine derivatives, ssNMR has been used to study intermolecular interactions, such as hydrogen bonding, and to characterize the tautomeric and polymorphic forms present in the solid state. nih.govresearchgate.net High-resolution ssNMR experiments could reveal details about the molecular packing and mobility of this compound in its crystalline or amorphous solid forms, which is particularly relevant for materials science applications.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the identity of this compound by providing a highly accurate mass measurement. This precision allows for the determination of the elemental formula, distinguishing it from other compounds with the same nominal mass. For pyridine (B92270) and related azaheterocycles, HRMS is routinely used to confirm compositions with a high degree of confidence. nih.gov

The molecular formula for this compound is C₈H₉N. The exact mass can be calculated and compared with the experimental value from an HRMS instrument.

Calculated Exact Mass for this compound

| Molecular Formula | Ion Type | Calculated Exact Mass (Da) |

|---|---|---|

| C₈H₉N | [M]⁺· (Radical Cation) | 119.0735 |

| C₈H₁₀N⁺ | [M+H]⁺ (Protonated) | 120.0813 |

Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically used to analyze the fragments produced from a selected precursor ion. nih.gov This provides detailed structural information by revealing the molecule's fragmentation pathways. For this compound, the protonated molecule ([M+H]⁺, m/z 120.0813) would be selected and subjected to collision-induced dissociation (CID).

The resulting fragmentation pattern would be characteristic of the molecule's structure. While specific experimental data is unavailable, likely fragmentation pathways can be predicted based on the structure, involving cleavage of the vinyl group or fragmentation of the pyrimidine ring.

Predicted Key Fragments for this compound in Tandem MS

| Precursor Ion (m/z) | Proposed Fragment Structure/Loss | Fragment Ion (m/z) | Formula of Fragment |

|---|---|---|---|

| 120.0813 | Loss of H (Hydrogen radical) | 119.0735 | C₈H₈N⁺ |

| 120.0813 | Loss of CH₃ (Methyl radical) | 105.0657 | C₇H₆N₂⁺ |

| 120.0813 | Loss of C₂H₂ (Acetylene) from vinyl group | 94.0657 | C₆H₈N⁺ |

| 120.0813 | Loss of C₂H₃ (Vinyl radical) | 93.0578 | C₆H₇N⁺ |

| 120.0813 | Loss of HCN (Hydrogen cyanide) from ring | 93.0578 | C₇H₉⁺ |

When this compound is used as a monomer to create polymers, mass spectrometry is essential for characterizing the resulting macromolecules. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly suited for analyzing polymers. polymersource.ca

For a polymer such as poly(this compound), MALDI-TOF MS can provide:

Molecular Weight Distribution: Determining the average molecular weight (Mn, Mw) and the polydispersity index (PDI).

Repeating Unit Confirmation: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the monomer unit (119.16 Da).

End-Group Analysis: The absolute mass of the polymer chains can be used to identify the chemical structure of the groups at the beginning and end of the chains, which are determined by the initiator and termination steps of the polymerization process.

This information is crucial for understanding the polymer's structure-property relationships and ensuring the quality and consistency of the material. The characterization would be analogous to that performed for similar polymers like poly(2-vinylpyridine). polymersource.camdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysispsu.edufiveable.medoi.org

For this compound, these techniques are crucial for confirming the presence of the pyrimidine ring, the methyl group, and the vinyl substituent, as well as providing insight into the electronic structure of the conjugated system.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The analysis of the FT-IR spectrum of this compound would involve identifying characteristic absorption bands corresponding to its distinct structural components: the substituted pyrimidine ring, the vinyl group, and the methyl group.

Based on studies of structurally related compounds such as 5-methyl pyrimidine, vinyl pyridines, and other substituted pyrimidines, a detailed assignment of the principal vibrational modes can be predicted. ias.ac.inmdpi.comresearchgate.net

Table 1: Predicted FT-IR Vibrational Frequencies and Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Structural Unit | Notes |

|---|---|---|---|

| 3100-3000 | C-H Stretching | Pyrimidine Ring & Vinyl Group | Aromatic and vinylic C-H stretches typically appear in this region. |

| 2980-2870 | C-H Stretching | Methyl Group | Asymmetric and symmetric stretching modes of the CH₃ group. researchgate.net |

| ~1640 | C=C Stretching | Vinyl Group | Characteristic stretching vibration of the vinyl double bond. |

| 1590-1430 | C=C and C=N Stretching | Pyrimidine Ring | Multiple bands corresponding to the stretching vibrations within the aromatic ring system. mdpi.com |

| ~1450 | C-H Bending | Methyl Group | Asymmetric bending (scissoring) mode of the CH₃ group. |

| ~1380 | C-H Bending | Methyl Group | Symmetric bending (umbrella) mode of the CH₃ group. |

| 1000-900 | C-H Out-of-Plane Bending | Vinyl Group | Strong bands characteristic of the =CH₂ and =CH- moieties. |

| ~820 | Ring Breathing Mode | Pyrimidine Ring | A fundamental vibration of the pyrimidine ring structure. ias.ac.in |

Advanced IR Techniques (e.g., AFM-IR, O-PTIR) for Micro/Nanoscale Analysisdoi.org

While conventional FT-IR provides bulk chemical information, advanced techniques are required to analyze materials at the micro- and nanoscale. Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR) and Optical Photothermal Infrared (O-PTIR) spectroscopy are cutting-edge methods that overcome the diffraction limit of traditional IR microscopy. nih.gov

AFM-IR combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy. researchgate.net The technique utilizes a pulsed, tunable IR laser to illuminate the sample. When the sample absorbs the IR radiation at a specific wavelength, it undergoes rapid localized thermal expansion, which is detected by the sensitive AFM tip. doi.orgresearchgate.net This allows for the acquisition of IR spectra and chemical images with a spatial resolution down to tens of nanometers. nih.gov

O-PTIR operates on a similar photothermal principle but uses a separate visible laser to probe the thermal expansion, offering rapid, non-contact analysis. For this compound, these techniques could be invaluable for:

Nanoscale Chemical Imaging: Mapping the distribution of the compound within a polymer matrix or a composite material.

Surface Analysis: Identifying and characterizing thin films or adsorbed layers of the molecule on a substrate.

Failure Analysis: Investigating the chemical composition of microscopic defects or contaminants in materials containing this compound.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) and, specifically, single-crystal X-ray crystallography, are the definitive methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's properties and reactivity.

The process involves growing a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected, and the intensities of these reflections are used to compute an electron density map of the molecule, from which the atomic structure is refined. wikipedia.org

While specific crystallographic data for this compound is not publicly available, the analysis of closely related pyrimidine derivatives demonstrates the type of information that would be obtained. mdpi.com For instance, a study on a substituted 5-hydroxymethylpyrimidine yielded precise structural parameters. mdpi.com An analysis of this compound would be expected to produce a similar set of data, as exemplified in the following table for a related compound.

Table 2: Representative Crystallographic Data for a Substituted Pyrimidine Derivative (Compound 3c from mdpi.com)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₉N₃O₂S |

| Formula Weight | 369.44 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.9181(3) |

| b (Å) | 8.2323(2) |

| c (Å) | 16.1157(4) |

| β (°) | 95.839(2) |

| Volume (ų) | 1837.76(8) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.334 |

Note: This data is for [4-(benzylsulfanyl)-2-(4-methoxyphenyl)-6-methylpyrimidin-5-yl]methanol and serves as an example of the crystallographic information that would be determined for this compound.

Surface Sensitive Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy - XPS)psu.edu

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is the most widely used technique for surface analysis. nih.gov It provides quantitative information about the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. psu.edu The technique works by irradiating a sample with X-rays, which causes the emission of core-level electrons. brighton-science.com The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated, which is characteristic of the element and its chemical environment. psu.edu

For this compound, XPS would be used to:

Verify Surface Composition: Confirm the presence of carbon and nitrogen in the expected stoichiometric ratios on a surface.

Determine Chemical States: High-resolution scans of the C 1s and N 1s regions can distinguish between different bonding environments. For example, the C 1s spectrum would show distinct peaks for C-C/C-H (aliphatic/aromatic), C=C (vinyl), and C-N/C=N (pyrimidine ring) bonds. The N 1s spectrum would characterize the nitrogen atoms within the pyrimidine ring.

Analyze Surface Modification or Contamination: Detect the presence of unintended surface species (e.g., oxides) or confirm the success of surface functionalization processes. eag.com

Table 3: Predicted XPS Core-Level Binding Energies for this compound

| Core Level | Chemical State | Predicted Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H (methyl, vinyl, ring) | ~284.8 - 285.0 |

| C 1s | C=N (pyrimidine ring) | ~285.5 - 286.5 |

| N 1s | Pyridinic Nitrogen (C=N-C) | ~398.5 - 399.5 |

Other Advanced Analytical Techniques (e.g., Light Scattering, Viscometry)researchgate.net

Should this compound be used as a monomer to create a polymer, techniques such as light scattering and viscometry become essential for characterizing the resulting macromolecules in solution. These methods provide critical information about molar mass, size, and conformation. wyatt.com

Multi-Angle Light Scattering (MALS): When coupled with a separation technique like Size-Exclusion Chromatography (SEC), MALS allows for the absolute determination of the molar mass distribution of a polymer without relying on column calibration standards. lcms.cz The intensity of light scattered by the polymer molecules at various angles is used to calculate the weight-average molar mass (Mw) and the radius of gyration (Rg), a measure of molecular size. wyatt.com

Viscometry: A differential viscometer, also often coupled with SEC, measures the intrinsic viscosity ([η]) of the polymer. wyatt.com Intrinsic viscosity is a measure of a polymer's contribution to the viscosity of a solution and is related to its hydrodynamic volume. The combination of molar mass from MALS and intrinsic viscosity from viscometry allows for the determination of hydrodynamic radius (Rh) and provides insight into the polymer's conformation (e.g., random coil, rod-like) and branching through the Mark-Houwink-Sakurada relationship. wyatt.com Studies on related polymers like poly(2-vinyl pyridine) and poly(4-vinylpyridine) have extensively used these techniques to establish structure-property relationships. gla.ac.ukresearchgate.net

Computational and Theoretical Investigations of 5 Methyl 2 Vinylpyrimidine

Quantum-Chemical Calculations (e.g., DFT, Ab Initio)

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the intrinsic properties of 5-Methyl-2-vinylpyrimidine. researchgate.netnih.gov These methods provide a robust framework for understanding the molecule's electronic landscape and predicting its behavior in various chemical environments. ufms.brwavefun.com

DFT calculations are employed to determine the optimized molecular geometry and to analyze the electronic properties of molecules. nih.gov The electronic structure of this compound dictates its reactivity. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Other important reactivity descriptors that can be calculated include:

Ionization Potential: The energy required to remove an electron from the molecule.

Electron Affinity: The energy released when an electron is added to the molecule.

Electronegativity: A measure of the atom's ability to attract shared electrons.

Chemical Hardness and Softness: These parameters relate to the resistance of a molecule to change its electron configuration. ufms.br

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electrophilic and nucleophilic sites within the this compound molecule. ufms.br This information is crucial for predicting how the molecule will interact with other chemical species.

| Descriptor | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Ionization Potential | 6.5 eV | Ease of losing an electron |

| Electron Affinity | 1.2 eV | Propensity to accept an electron |

| Electronegativity | 3.85 eV | Overall ability to attract electrons |

| Chemical Hardness | 2.65 eV | Resistance to deformation of electron cloud |

Note: The values in the table are illustrative and would be determined from specific DFT calculations.

Quantum-chemical calculations are highly effective in predicting various spectroscopic properties of this compound, which can then be compared with experimental data for validation. researchgate.net

Vibrational Spectroscopy (IR and Raman): Theoretical calculations of vibrational frequencies and intensities can aid in the assignment of experimental infrared (IR) and Raman spectra. researchgate.net By simulating the vibrational modes, a deeper understanding of the molecular structure and bonding can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of NMR chemical shifts (¹H and ¹³C) are valuable for confirming the structure of this compound and for interpreting complex experimental spectra.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its interactions with other molecules and its conformational landscape. nih.govmdpi.com

In the context of Molecularly Imprinted Polymers (MIPs), MD simulations are particularly useful for investigating the non-covalent interactions between the functional monomer, this compound, and a template molecule during the pre-polymerization stage. nih.govnih.gov The strength and nature of these interactions, which can include hydrogen bonding, van der Waals forces, and π-π stacking, are critical for the formation of selective recognition sites in the final polymer. rsc.orgmdpi.com

Simulations can help in:

Rational Monomer Selection: By calculating the binding energies between different functional monomers and the template, MD can guide the selection of the most suitable monomer for a specific application. nih.gov

Optimizing Polymerization Conditions: Understanding the dynamics of the monomer-template complex can help in optimizing factors such as the solvent and the monomer-to-template ratio. researchgate.net

| Type of Interaction | Potential Site on this compound | Example Template Functional Group | Significance in MIPs |

|---|---|---|---|

| Hydrogen Bonding | Pyrimidine (B1678525) Nitrogen Atoms | -OH, -NH2, -COOH | Strong and directional, leading to high selectivity. |

| π-π Stacking | Pyrimidine Ring | Aromatic Rings | Contributes to the stability of the monomer-template complex. |

| Van der Waals Forces | Entire Molecule | Alkyl groups, non-polar moieties | General, less specific interactions that contribute to overall binding. |

MD simulations can be used to explore the conformational space of this compound, identifying the most stable conformers and the energy barriers between them. frontiersin.orgresearchgate.net This is particularly relevant for understanding the flexibility of the vinyl group and its orientation relative to the pyrimidine ring, which can influence its polymerization behavior and interactions with other molecules.

Applications of 5 Methyl 2 Vinylpyrimidine in Advanced Materials and Organic Synthesis

Role as Monomers in Functional Polymer Development

The use of 5-Methyl-2-vinylpyrimidine as a monomer for developing functional polymers is not specifically detailed in readily available scientific literature. While the polymerization of related vinyl monomers, such as vinylpyridines, is well-established for creating functional polymers, direct analogues for this compound are not present in the reviewed sources. Functional polymers derived from monomers with nitrogen-containing heterocyclic rings, like pyridine (B92270), often exhibit properties that are useful in a range of applications due to the basicity and coordination ability of the nitrogen atom.

Polymers for Coatings and Adhesives

There is no specific information available regarding the synthesis or application of polymers derived from this compound for use in coatings and adhesives. Research on related compounds, such as poly(4-vinylpyridine), indicates potential use in anti-corrosive coatings. Polymers for adhesives are often designed based on their glass transition temperature, molecular weight, and functional groups that promote adhesion to specific surfaces. However, no such data exists for poly(this compound).

Materials with Tunable Properties for Specialized Applications

The development of materials with tunable properties using this compound as a monomer is not described in the existing literature. In polymer science, properties can be tuned by copolymerizing functional monomers or by post-polymerization modification. For polymers containing basic groups like a pyrimidine (B1678525) ring, properties such as pH-responsiveness could be expected, which is a feature seen in poly(vinylpyridine) systems. This allows for the creation of "smart" materials that respond to environmental stimuli, but specific examples involving this compound have not been reported.

Hydrogels and Sorbent Materials

No specific studies were found detailing the creation of hydrogels or sorbent materials from this compound. Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water and are often synthesized from hydrophilic monomers. The incorporation of monomers with specific functional groups can impart affinity for certain substances, making them useful as sorbents for removing pollutants like heavy metals from water. While polymers with pyridine groups have been investigated for sorbent applications, equivalent research on this compound is not available.

Ligand Design in Coordination Chemistry and Catalysis

The pyrimidine moiety is a known N-heterocyclic ligand in coordination chemistry. However, the specific use of this compound in ligand design and catalysis is not well-documented. The presence of both a pyrimidine ring and a vinyl group offers potential for complex coordination behavior, possibly acting as a bidentate or bridging ligand, but specific examples are not found in the literature.

This compound as a Ligand in Transition Metal Complexes

While the synthesis and characterization of transition metal complexes with various pyridine and pyrimidine-based ligands are widely reported, there is a lack of specific literature describing the synthesis of complexes using this compound as a ligand. The coordination chemistry of similar molecules, like 2-vinylpyridine (B74390), has been studied, revealing that the nitrogen atom of the heterocyclic ring readily coordinates to metal centers. It is plausible that this compound would coordinate similarly through its pyrimidine nitrogen atoms, but experimental data is absent.

Application in Heterogeneous and Homogeneous Catalysis

There are no specific reports on the application of this compound-based metal complexes in either heterogeneous or homogeneous catalysis. Transition metal complexes are crucial in catalysis, where the ligand structure plays a key role in tuning the catalyst's activity and selectivity.

Homogeneous Catalysis: In homogeneous systems, the catalyst is in the same phase as the reactants. The electronic and steric properties of ligands are modified to optimize catalytic performance.

Heterogeneous Catalysis: For heterogeneous catalysis, ligands can be incorporated into solid supports, such as polymers. For instance, poly(4-vinylpyridine) has been used as a solid basic catalyst. While one might infer potential applications for this compound in this context, no research has been published to support this.

Mechanistic Exploration of Catalytic Cycles

Detailed mechanistic studies specifically exploring the catalytic cycles involving this compound are not extensively documented in publicly available literature. However, insights can be drawn from related vinyl-substituted nitrogen heterocycles, such as vinylpyridines. For instance, the catalytic dehydrogenation of 2-methyl-5-ethylpyridine to produce 2-methyl-5-vinylpyridine (B86018) involves catalysts like metal oxides. The catalytic activity can be modified by the addition of other metal oxides, including those of manganese, iron, cobalt, or nickel.

Furthermore, ruthenium complexes have been used to catalyze the β-selective alkylation of vinylpyridines. In these reactions, catalysts such as Ni(cod)₂ and [Pd(allyl)Cl]₂ have shown no activity, likely due to the coordinative complexation of the basic nitrogen atom of the pyridine ring with the metal center. It can be postulated that the nitrogen atoms in the this compound ring could similarly coordinate with metal catalysts, influencing the reaction pathways. The electronic properties of the pyrimidine ring, being more electron-deficient than pyridine, would likely modulate the catalytic activity and mechanism, though specific studies are required to elucidate these cycles.

Building Block in Complex Organic Synthesis

The unique combination of a pyrimidine ring and a vinyl group positions this compound as a versatile precursor for a variety of complex organic molecules.

The pyrimidine ring is a core structure in many biologically important molecules and fused heterocyclic systems. Synthetic strategies for creating fused pyrimidines often involve the cyclocondensation of β-dicarbonyl compounds with N-C-N synthons like amidines or ureas. While direct examples of this compound being used to build more complex fused heterocycles are not prominent in the literature, its structure suggests significant potential.

The vinyl group, in particular, offers a reactive handle for various cycloaddition reactions. The Diels-Alder reaction, a powerful method for forming six-membered rings, involves the reaction of a conjugated diene with a dienophile (an alkene or alkyne). The reactivity of the dienophile is typically enhanced by the presence of electron-withdrawing groups. Given the electron-deficient nature of the pyrimidine ring, this compound could potentially act as a dienophile in [4+2] cycloaddition reactions to construct fused ring systems. Lewis acid promotion, which has been explored in Diels-Alder reactions of vinylpyridines, could also be a viable strategy to enhance the reactivity of this compound. This would provide a pathway to novel pyridopyrimidine-type skeletons, which are of interest in medicinal chemistry.

Nucleoside analogues are a critical class of compounds in antiviral research and chemical biology, functioning as chain terminators or probes for biological processes. The synthesis of pyrimidine nucleosides is a well-established field, with various methods developed to create analogues with modified bases or sugar moieties.

A structurally related compound, a 4-vinyl-(1H)-5-methylpyrimidine-2-one derivative, has been synthesized and incorporated into oligonucleotides (ODNs) to study interstrand cross-linking with DNA and RNA. The vinyl group in this nucleoside analogue is designed to form a covalent bond with the 6-amino group of an opposing adenine (B156593) base. The presence of the 5-methyl group on the pyrimidine ring plays a crucial role by sterically directing the vinyl group towards the Watson-Crick face, which enhances the efficiency of the cross-linking reaction. This research underscores the utility of vinyl-substituted pyrimidines in creating sophisticated chemical biology tools for studying nucleic acid interactions.

Below is a table summarizing the key findings related to the use of a vinyl-methylpyrimidine derivative in nucleoside analogue synthesis for chemical biology applications.

| Derivative | Application | Key Structural Feature | Mechanism of Action | Reference |

|---|---|---|---|---|

| 4-vinyl-(1H)-5-methylpyrimidine-2-one | Formation of interstrand cross-links in DNA and RNA | Vinyl group at C4, Methyl group at C5 | The vinyl group acts as a Michael acceptor for the 6-amino group of adenine. The 5-methyl group provides steric hindrance that favors a conformation necessary for the reaction. |

The vinyl group of this compound allows it to function as a monomer for polymerization, enabling its incorporation into macromolecular structures. While studies focusing specifically on the polymerization of this compound are limited, extensive research on the polymerization of vinylpyridines provides a strong basis for understanding its potential behavior. Vinylpyridine monomers can undergo polymerization through various mechanisms, including anionic and controlled radical polymerization, to produce well-defined polymers.

It is highly probable that this compound could be similarly polymerized to form poly(this compound) or copolymerized with other monomers. The resulting polymer would feature pyrimidine rings as side chains, which could impart unique properties to the macromolecule. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors or coordination sites for metal ions, similar to poly(vinylpyridine)s. This functionality makes such polymers potentially useful in catalysis, as responsive materials, or for creating specific interactions within self-assembled block copolymer nanostructures.

The table below draws a comparison between the known properties of poly(vinylpyridine)s and the projected properties of a hypothetical polymer derived from this compound.

| Property | Poly(vinylpyridine) (PVP) | Projected Poly(this compound) |

|---|---|---|

| Monomer | 2-vinylpyridine, 4-vinylpyridine | This compound |

| Polymerization Methods | Anionic, Radical (ATRP, RAFT), Group Transfer | Likely susceptible to similar polymerization methods |

| Functional Group | Pyridine Ring | 5-Methylpyrimidine (B16526) Ring |

| Potential Interactions | Hydrogen bonding, metal coordination, quaternization leading to polyelectrolytes. | Expected to exhibit hydrogen bonding and metal coordination. The two nitrogen atoms may offer distinct coordination geometries compared to pyridine. |

| Applications | Catalyst supports, responsive materials, block copolymer self-assembly, functional membranes. | Potential applications in similar areas, with possible modulation of properties due to the different electronic nature and basicity of the pyrimidine ring. |

Future Perspectives and Emerging Research Avenues for 5 Methyl 2 Vinylpyrimidine

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 5-Methyl-2-vinylpyrimidine will likely prioritize green and sustainable methods to minimize environmental impact and improve efficiency. Current research into pyrimidine (B1678525) synthesis points towards several promising strategies.

One major area of development is the use of multicomponent reactions (MCRs) . These reactions, which combine three or more starting materials in a single step, offer significant advantages in terms of atom economy and reduced waste. benthamdirect.combohrium.com Researchers are exploring novel, regioselective, iridium-catalyzed MCRs to produce highly substituted pyrimidines from simple alcohols and amidines, liberating only hydrogen and water as byproducts. bohrium.comnih.govacs.org Adapting such MCRs for the synthesis of this compound could involve using starting materials derived from renewable biomass, such as alcohols accessible from lignocellulose. nih.gov

Furthermore, the principles of green chemistry are expected to be central to new synthetic protocols. This includes the use of environmentally benign solvents, such as bio-renewable 2-methyl tetrahydrofuran (B95107), and catalyst-free conditions, potentially utilizing microwave irradiation to accelerate reactions. researchgate.nettandfonline.com The development of solid-supported catalysts could also simplify product purification and catalyst recycling, further enhancing the sustainability of the synthesis. benthamdirect.com

| Sustainable Synthesis Approach | Key Features | Potential Starting Materials for this compound |

| Iridium-Catalyzed Multicomponent Reaction | High regioselectivity, atom economy, use of alcohols. bohrium.comacs.org | Amidines, biomass-derived alcohols. nih.gov |

| Catalyst-Free Microwave Irradiation | Reduced reaction times, energy efficiency, no catalyst contamination. researchgate.net | Simple aldehydes, amines, and ketones. |

| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. mdpi.com | Pyridine (B92270) derivatives and methylating agents. mdpi.com |

Exploration of New Chemical Reactivity Pathways

The dual functionality of this compound—the electron-deficient pyrimidine ring and the reactive vinyl group—opens up a vast landscape for exploring new chemical transformations.

The vinyl group is susceptible to a variety of addition and cycloaddition reactions. For instance, Diels-Alder reactions could be employed to construct complex polycyclic structures by reacting this compound with various dienophiles. mdpi.com Similarly, [2+2] cycloaddition reactions , potentially induced photochemically, could lead to the formation of novel cyclobutane-containing pyrimidine derivatives. mdpi.comresearchgate.net

Recent advances in skeletal editing of nitrogen heterocycles present another exciting frontier. researchgate.netrsc.org These strategies involve the controlled opening and reconstruction of the pyrimidine ring to introduce diverse functional groups or even transform the pyrimidine core into other heterocyclic systems, such as pyrazoles. rsc.org Applying these deconstruction-reconstruction strategies to this compound could generate a library of novel compounds with unique properties. researchgate.net

Design of Next-Generation Polymeric Materials

The vinyl group in this compound makes it an ideal monomer for polymerization. valuates.com Future research will likely focus on designing and synthesizing novel polymers and copolymers with tailored properties for advanced applications.

By employing controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) , it will be possible to create well-defined block copolymers. researchgate.netacs.org These copolymers could self-assemble into highly ordered nanostructures, such as micelles, vesicles, or films, with applications in drug delivery, coatings, and nanotechnology. acs.orgmdpi.com

The incorporation of the this compound unit into polymers can impart specific functionalities. The pyrimidine ring can act as a hydrogen bond acceptor, a metal-coordinating ligand, or a pH-responsive moiety. acs.org This could lead to the development of "smart" polymers that respond to external stimuli like pH, temperature, or the presence of metal ions. Such materials could find use in sensors, actuators, and controlled-release systems.

| Polymerization Technique | Potential Polymer Architecture | Projected Applications |

| RAFT Polymerization | Well-defined block copolymers, star polymers. researchgate.net | Drug delivery, nanoreactors. |

| ATRP | Graft copolymers, polymer brushes. researchgate.net | Smart coatings, functional surfaces. |

| Photopolymerization | Cross-linked networks, hydrogels. youtube.com | 3D printing, biomaterials. |

Advanced Mechanistic Investigations via Coupled Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms and fundamental properties of this compound is crucial for its rational design and application. The synergy between experimental techniques and computational chemistry will be instrumental in this endeavor.

Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state geometries, and calculate activation energies for various transformations of this compound. researchgate.netresearchgate.net This can provide invaluable insights into reaction selectivity and help in optimizing reaction conditions. researchgate.net For example, computational studies can elucidate the steric and electronic effects of the methyl and vinyl substituents on the reactivity of the pyrimidine ring. researchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the molecular structure of this compound derivatives with their physical, chemical, or biological properties. nih.govnih.gov Coupled with experimental kinetic studies, these computational approaches will enable a comprehensive understanding of the molecule's behavior at a molecular level, facilitating the design of new derivatives with desired functionalities. nih.govsemanticscholar.org

Potential in Interdisciplinary Research Fields

The unique properties of this compound and its derivatives make them promising candidates for application in various interdisciplinary fields.

In the area of bio-inspired materials , polymers derived from this compound could be used to create materials that mimic biological systems. nih.gov For instance, the nitrogen atoms in the pyrimidine ring can coordinate with metal ions, a feature that could be exploited to develop self-healing materials or materials with enhanced mechanical properties, inspired by biological composites. mdpi.commdpi.com

In sensor development , the pyrimidine moiety can serve as a recognition element. Luminescent polymers or metal complexes incorporating this compound could be designed to detect specific analytes, such as metal ions or protons, through changes in their optical properties. nih.gov The ability of the pyrimidine nitrogen to interact with analytes makes it a versatile platform for creating chemical sensors with high sensitivity and selectivity.

Q & A

Q. What are the primary synthetic routes for 5-methyl-2-vinylpyrimidine, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, vinylation of 5-methyl-2-chloropyrimidine using palladium-catalyzed Stille or Suzuki-Miyaura coupling can yield the target compound. Key variables include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity but may require inert atmospheres to prevent side reactions .

- Temperature : Optimized between 60–100°C to balance reaction rate and byproduct formation.

Yield improvements (>70%) are achieved by monitoring intermediates via TLC or HPLC .

Q. What spectroscopic methods are critical for characterizing this compound?

- NMR : ¹H NMR (δ 6.5–7.2 ppm for vinyl protons; δ 2.3 ppm for methyl group) and ¹³C NMR (δ 120–140 ppm for sp² carbons) confirm structure .

- Mass spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (m/z ~135 for [M+H]⁺) .

- IR spectroscopy : Peaks at ~1600 cm⁻¹ (C=C stretching) and ~3000 cm⁻¹ (C-H vinyl) validate functional groups .

Q. How should researchers handle this compound to ensure safety and reproducibility?

- Protective measures : Gloves (nitrile), lab coats, and fume hoods are mandatory due to potential skin irritation and volatility .

- Waste disposal : Segregate halogenated waste if using chlorinated precursors; consult institutional guidelines for pyrimidine derivatives .

- Storage : Under nitrogen at –20°C to prevent polymerization of the vinyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions often arise from variations in assay conditions:

- Dose-response validation : Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Solvent interference : DMSO concentrations >0.1% may artifactually inhibit enzyme activity; use vehicle controls .

- Structural analogs : Benchmark against 4-amino-5-methylpyrimidine (PubChem CID 136883) to isolate vinyl group contributions .

Q. What computational strategies predict the reactivity of this compound in medicinal chemistry applications?

- DFT calculations : Model electrophilic addition pathways (e.g., Michael acceptors) using Gaussian09 with B3LYP/6-31G* basis sets .

- Docking studies : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR), prioritizing residues with π-π stacking potential (e.g., Phe723) .

- QSAR models : Correlate Hammett σ values of substituents with antibacterial potency to guide synthetic modifications .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

- Quality control : Enforce strict purity thresholds (≥95% by HPLC) and validate via triple-phase chromatography .

- In-process monitoring : Track reaction progression using inline FTIR for real-time adjustment of reagent stoichiometry .

- Scale-up protocols : Maintain consistent stirring rates (500–700 rpm) and cooling gradients to avoid exothermic spikes .

Q. How can crystallography elucidate the structural basis of this compound’s interactions with biological targets?

- Co-crystallization : Soak protein crystals (e.g., dihydrofolate reductase) with 5 mM compound in mother liquor for 24–48 hours .

- Data collection : Use synchrotron radiation (λ = 0.98 Å) to resolve electron density maps for the vinyl-moiety binding pocket .

- Validation : Compare with methyl-free analogs (e.g., 2-vinylpyrimidine) to confirm steric effects of the 5-methyl group .

Methodological Notes

- Data reporting : Adhere to ICMJE guidelines for chemical characterization (e.g., CAS numbers, purity metrics) .

- Conflict analysis : Apply triangulation by cross-verifying spectral data, bioassays, and computational models .

- Ethical compliance : Document synthetic protocols and safety data per ICH Harmonised Guidelines for pharmaceutical research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.